1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative featuring a tert-butyl group at the 1-position, a trifluoromethyl substituent at the 5-position, and a furan-2-ylmethyl carboxamide moiety at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan ring may influence solubility and electronic properties.
Properties
IUPAC Name |
1-tert-butyl-N-(furan-2-ylmethyl)-5-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c1-13(2,3)20-11(14(15,16)17)10(8-19-20)12(21)18-7-9-5-4-6-22-9/h4-6,8H,7H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABMDXOSTJATHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)NCC2=CC=CO2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the tert-butyl group: This can be done using tert-butyl halides in the presence of a strong base.
Incorporation of the furylmethyl group: This step typically involves the reaction of the pyrazole intermediate with furylmethyl halides under nucleophilic substitution conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring, depending on the reagents and conditions used. Common reagents include halides, sulfonates, and organometallic compounds.
Scientific Research Applications
1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole Carboxamide Family
The compound’s structural framework aligns with other pyrazole-4-carboxamides but differs in substituent patterns. Key comparisons include:
Key Observations :
- Trifluoromethyl Role : All compounds leverage the CF₃ group for electron-withdrawing effects, stabilizing the pyrazole ring and enhancing binding to hydrophobic pockets in biological targets.
- Synthetic Complexity : The furan-2-ylmethyl carboxamide in the target compound requires milder coupling conditions compared to the boronic acid-mediated Suzuki reactions used for aryl-substituted analogues (e.g., Example 75) .
Triazole Carboxamide Derivatives
While pyrazole and triazole cores are distinct, triazole carboxamides (e.g., N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides) share functional similarities:
- Core Differences : Triazoles exhibit higher metabolic stability due to reduced ring strain but may have lower potency in certain targets (e.g., kinase inhibition) compared to pyrazoles .
- Carboxamide Linkage : Both classes utilize carboxamide side chains for hydrogen bonding, but pyrazoles generally show broader pharmacological applicability .
Pharmacological and Biochemical Insights
Receptor Binding and Selectivity
- Cannabinoid Receptors: Pyrazole carboxamides often target CB1/CB2 receptors. However, substituents like the furan-2-ylmethyl group may reduce CB2 affinity compared to WIN 55212-2 derivatives .
- Kinases : The trifluoromethyl group is common in kinase inhibitors (e.g., JAK/STAT inhibitors), though the tert-butyl group’s steric bulk may limit efficacy against specific isoforms .
Physicochemical Properties
Biological Activity
1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological effects, supported by data tables and findings from various studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 325.30 g/mol
- CAS Number : Not specified in the results.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide. The compound was evaluated for its ability to inhibit the release of pro-inflammatory cytokines in vitro.
Key Findings :
- In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a dose-dependent reduction in IL-6 production, indicating significant anti-inflammatory properties .
Anticancer Activity
The anticancer effects of this compound have been explored across various cancer cell lines. Pyrazole derivatives are known for their ability to induce apoptosis and inhibit tumor growth.
Case Studies :
- MCF7 Cell Line : The compound exhibited a growth inhibitory concentration (GI) of 12.50 µM, indicating moderate activity against breast cancer cells .
- NCI-H460 Cell Line : Inhibition was noted with an IC value of 42.30 µM against lung cancer cells .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Kinases : Similar pyrazole compounds have been shown to inhibit key kinases involved in cancer progression, such as Aurora-A kinase and CDK2 .
- Cytotoxicity Induction : The compound may induce apoptosis through mitochondrial pathways, leading to cell death in cancerous cells .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
